1-(5-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine
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Overview
Description
1-(5-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chloro group and a benzofuran ring in the structure of this compound suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized by the reaction of 5-chlorosalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate.
Introduction of the Amino Group: The resulting benzofuran derivative can then be reacted with a suitable amine, such as 2,2-dimethylpropan-1-amine, under appropriate conditions to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Substitution: The chloro group in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzofuran ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(5-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the benzofuran ring and the chloro group may allow the compound to interact with enzymes and receptors, leading to various biological effects. detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones: These compounds have similar benzofuran structures but differ in the substituents on the phenyl ring.
1-(5-Chloro-1-benzofuran-2-yl)ethanone: This compound has a similar benzofuran ring but lacks the amino group and the dimethylpropan-1-amine moiety.
Uniqueness
1-(5-Chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine is unique due to the presence of both the benzofuran ring and the 2,2-dimethylpropan-1-amine moiety. This combination of structural features may contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H16ClNO |
---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
1-(5-chloro-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H16ClNO/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7,12H,15H2,1-3H3 |
InChI Key |
RQCCLBOHJXFUNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC2=C(O1)C=CC(=C2)Cl)N |
Origin of Product |
United States |
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